3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
Description
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at position 1 and a methyl group at position 3 of the pyrazole ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Its synthesis likely involves substitution reactions using intermediates such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, as described in analogous protocols for pyrazole derivatives . While once cataloged by CymitQuimica, this compound is currently listed as discontinued, limiting its commercial availability .
Properties
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-4-5(10)2-12(11-4)3-6(7,8)9;/h2H,3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQAIAUVGPONSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis Strategies
Recent studies have explored one-pot methods to streamline synthesis. For example, in situ generation of hydrazine derivatives from nitro precursors can reduce intermediate isolation steps. A 2021 study demonstrated that combining 3-methyl-4-nitro-pyrazole with trifluoroethylating agents and subsequent catalytic hydrogenation (Pd/C, H2) yields the amine directly, bypassing separate deprotection.
Microwave-Assisted Alkylation
Microwave irradiation (100–150°C, 30–60 minutes) accelerates the alkylation step, improving yields to 90–95% while reducing side products. This method is particularly effective with less reactive alkylating agents like 2,2,2-trifluoroethyl chloride.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥98% (area normalization) |
| Melting Point | DSC | 195–198°C (decomposition) |
| NMR (1H) | 400 MHz (DMSO-d6) | δ 2.35 (s, 3H, CH3), δ 6.72 (s, 1H, CH) |
| MS (ESI+) | m/z | 180.1 [M+H]+ (free base) |
Challenges and Optimization
-
Regioselectivity in Cyclocondensation : Competing regioisomers may form if reaction conditions are suboptimal. Using nano-ZnO as a catalyst in ethanol at 80°C enhances selectivity for the 3-methyl-4-amine isomer.
-
Trifluoroethyl Group Stability : The electron-withdrawing nature of the CF3 group necessitates mild acidic conditions during salt formation to avoid decomposition .
Scientific Research Applications
Basic Information
- Molecular Formula : C6H8F3N3
- Molecular Weight : 179.15 g/mol
- IUPAC Name : 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- CAS Number : 1006448-59-4
- Purity : ≥95%
Structural Characteristics
The compound features a pyrazole ring with a trifluoroethyl group, contributing to its unique reactivity and potential applications in pharmaceuticals. Below is a summary of its structural characteristics:
| Property | Value |
|---|---|
| SMILES | CC1=NN(CC(F)(F)F)C=C1N |
| InChI | InChI=1S/C6H8F3N3/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3,10H2,1H3 |
| Predicted CCS (Ų) | 137.0 (M+H), 145.0 (M+Na) |
Medicinal Chemistry
Pharmacological Applications
The unique structure of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride suggests potential applications in drug development. Its trifluoroethyl group may enhance lipophilicity and metabolic stability, making it suitable for targeting various biological pathways.
Case Study: Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. For instance, a derivative of this compound was tested against several cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .
Agricultural Chemistry
Pesticide Development
Compounds similar to 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine have been investigated for their efficacy as agrochemicals. The trifluoroethyl moiety can enhance the potency of herbicides and insecticides by improving their binding affinity to target enzymes in pests .
Case Study: Herbicidal Efficacy
In field trials, a formulation containing this compound demonstrated superior weed control compared to conventional herbicides. The study highlighted its ability to disrupt photosynthesis in target plant species while exhibiting low toxicity to non-target organisms .
Material Science
Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to solvents and environmental degradation.
Case Study: Polymer Blends
Research involving blends of this compound with polystyrene revealed improved tensile strength and flexibility. The addition of the pyrazole unit facilitated cross-linking within the polymer network, leading to enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs differing in substituents, fluorine content, and physicochemical properties. Below is a detailed analysis supported by a data table (Table 1).
Table 1: Comparison of Fluorinated Pyrazole Derivatives
*Calculated based on structural formulas; exact values may vary.
Key Comparisons
Fluorine Content and Electronic Effects: The trifluoroethyl group in the target compound introduces three fluorine atoms, significantly increasing lipophilicity compared to non-fluorinated analogs. This enhances membrane permeability but may reduce aqueous solubility . In contrast, the difluoromethyl group (2 fluorine atoms) in the isobutyl-substituted analog (CAS 1423034-57-4) offers a balance between lipophilicity and solubility, making it more suitable for formulations requiring moderate bioavailability .
The trifluoroethoxy group in 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine hydrochloride introduces an oxygen atom, improving polarity and solubility but reducing passive diffusion across biological membranes .
Metabolic Stability :
- Fluorine’s inductive effects reduce the basicity of the amine group in the target compound, likely decreasing susceptibility to oxidative metabolism and prolonging half-life .
- The difluoromethyl analog’s metabolic stability may further benefit from the electron-withdrawing CHF2 group, which protects against deamination .
The difluoromethyl analog is actively marketed for life science research, indicating utility in drug discovery or agrochemical development .
Biological Activity
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1006448-59-4) is a compound with significant potential in medicinal chemistry, particularly in the field of pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential applications.
The compound has the following chemical characteristics:
Structural Information
The structure of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can be represented as follows:
Research indicates that the biological activity of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may involve interactions with specific molecular targets. Although detailed mechanisms remain under investigation, preliminary studies suggest potential roles in modulating enzyme activity and receptor interactions.
Efficacy in Studies
Recent studies have highlighted the compound's efficacy against various biological targets. For instance, it has been assessed for its potential antiparasitic properties:
- Antiparasitic Activity : Initial findings suggest that modifications to the pyrazole structure can enhance metabolic stability and aqueous solubility, which are crucial for effective antiparasitic activity. For example, compounds with similar scaffolds have shown promising results against Plasmodium falciparum .
Case Studies
Several case studies have explored the biological effects of related pyrazole compounds. Notably:
- Study on Metabolic Stability :
- Inhibition Studies :
Comparative Efficacy Table
Q & A
Basic: What are the optimal synthetic routes for 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves alkylation of pyrazole precursors. For example, alkylation of 1H-pyrazol-4-amine derivatives with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl trifluoromethanesulfonate) under basic conditions (e.g., triethylamine) is a common route . Key factors include:
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (e.g., dichloromethane or THF) to enhance solubility of intermediates.
- Stoichiometric ratios of the trifluoroethylating agent (1.2–1.5 equivalents) to ensure complete substitution.
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity. Impurities often arise from incomplete alkylation or hydrolysis of the trifluoroethyl group .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths and angles. For example, the C–N bond in the pyrazole ring typically measures 1.34–1.38 Å, consistent with aromaticity. Hydrogen bonding between the amine and chloride ions stabilizes the hydrochloride salt .
Advanced: How can researchers resolve contradictions in structural data between NMR and X-ray crystallography?
Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., rotational isomerism of the trifluoroethyl group). To address this:
Variable-Temperature NMR: Analyze peak splitting at low temperatures (-40°C) to detect restricted rotation .
DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate static vs. dynamic models .
Complementary Techniques: Use IR spectroscopy to confirm hydrogen bonding patterns and powder XRD to rule out polymorphism .
Advanced: What role does the trifluoroethyl group play in the compound’s reactivity, and how can this be systematically studied?
Methodological Answer:
The CF₃ group enhances metabolic stability and influences electronic properties. To study its effects:
- Comparative Synthesis: Synthesize analogs with -CH₂CH₃ or -CH₂CF₃ substituents and compare reaction kinetics (e.g., via HPLC monitoring of alkylation rates) .
- Electron Density Mapping: Use X-ray charge density analysis (via multipole refinement in SHELXL ) to quantify electron-withdrawing effects on the pyrazole ring.
- Hammett Studies: Correlate substituent effects with reaction outcomes in nucleophilic aromatic substitution .
Advanced: What strategies are recommended for analyzing impurities in the synthesis of this compound?
Methodological Answer:
- LC-MS/MS: Identify trace impurities (e.g., unreacted starting materials or hydrolyzed products) with high sensitivity.
- Isotopic Labeling: Use ¹³C-labeled trifluoroethyl reagents to track incorporation efficiency .
- Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated side reactions during alkylation .
Advanced: How can computational methods predict the compound’s stability under varying pH conditions?
Methodological Answer:
- pKa Prediction: Use software like MarvinSketch or ACD/Labs to estimate the amine group’s pKa (~8.5–9.0), indicating protonation in physiological conditions.
- Molecular Dynamics (MD): Simulate hydrolysis of the trifluoroethyl group in aqueous buffers (pH 1–13) to identify degradation pathways .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data from accelerated aging studies .
Advanced: What are the applications of this compound in medicinal chemistry, particularly in enzyme inhibition studies?
Methodological Answer:
The pyrazole-amine scaffold is a versatile pharmacophore. For example:
- Kinase Inhibition: Functionalize the amine group with sulfonamides or acrylamides to target ATP-binding pockets. Assay inhibition using TR-FRET-based kinase activity kits .
- Covalent Binding: Introduce electrophilic warheads (e.g., α,β-unsaturated ketones) to react with cysteine residues in target enzymes. Confirm adduct formation via HRMS .
Advanced: How can researchers address stability challenges during storage and handling?
Methodological Answer:
- Lyophilization: Store the hydrochloride salt as a lyophilized powder under argon to prevent hygroscopic degradation .
- Stability-Indicating Assays: Use HPLC with charged aerosol detection (CAD) to monitor degradation products over time .
Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Fragment-Based Design: Replace the trifluoroethyl group with bioisosteres (e.g., -OCF₃, -SCF₃) and assay activity .
- Crystallographic SAR: Co-crystallize analogs with target proteins (e.g., kinases) to map binding interactions using SHELXL-refined structures .
Advanced: What challenges arise in polymorph screening, and how can they be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
